molecular formula C13H18FN B15058703 1-Ethyl-2-(4-fluorophenyl)piperidine

1-Ethyl-2-(4-fluorophenyl)piperidine

Cat. No.: B15058703
M. Wt: 207.29 g/mol
InChI Key: ANSDTZCZUKKBTF-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-fluorophenyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound features an ethyl group at the first position and a 4-fluorophenyl group at the second position of the piperidine ring, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-fluorophenyl)piperidine typically involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired piperidine derivative. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-Ethyl-2-(4-fluorophenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:

    1-Ethyl-2-phenylpiperidine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-Methyl-2-(4-fluorophenyl)piperidine: Features a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.

    1-Ethyl-2-(4-chlorophenyl)piperidine: Contains a chlorine atom instead of fluorine, which may influence its chemical stability and reactivity.

The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

1-ethyl-2-(4-fluorophenyl)piperidine

InChI

InChI=1S/C13H18FN/c1-2-15-10-4-3-5-13(15)11-6-8-12(14)9-7-11/h6-9,13H,2-5,10H2,1H3

InChI Key

ANSDTZCZUKKBTF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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